molecular formula C15H10N2 B11884894 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile

5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B11884894
M. Wt: 218.25 g/mol
InChI Key: FAHSPDGECUUIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile: is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a naphthalene group at the 2-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

    Introduction of the Naphthalene Group: The naphthalene group can be introduced via a Suzuki cross-coupling reaction, where a naphthylboronic acid reacts with a halogenated pyrrole derivative.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the naphthalene or cyano groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and suitable solvents are employed for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction Products: Amines or other reduced forms of the compound.

    Substitution Products: Compounds with different substituents replacing the naphthalene or cyano groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes and interactions.

    Drug Development: Its structural features make it a potential candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for treating various diseases.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.

    Electronic Devices: Its electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and the aromatic rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    5-(Naphthalen-1-yl)-1H-pyrrole-3-carbonitrile: Similar structure with the naphthalene group at the 1-position.

    5-(Phenyl)-1H-pyrrole-3-carbonitrile: Similar structure with a phenyl group instead of a naphthalene group.

    5-(Naphthalen-2-yl)-1H-pyrrole-2-carbonitrile: Similar structure with the cyano group at the 2-position.

Uniqueness:

    Structural Features: The specific positioning of the naphthalene and cyano groups in 5-(Naphthalen-2-yl)-1H-pyrrole-3-carbonitrile imparts unique electronic and steric properties.

    Applications: Its unique structure makes it particularly suitable for applications in fluorescence-based studies and organic electronics.

Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

5-naphthalen-2-yl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C15H10N2/c16-9-11-7-15(17-10-11)14-6-5-12-3-1-2-4-13(12)8-14/h1-8,10,17H

InChI Key

FAHSPDGECUUIPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.